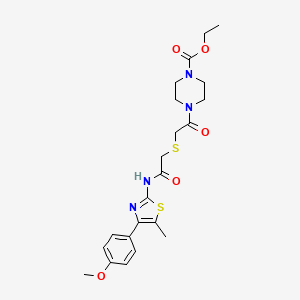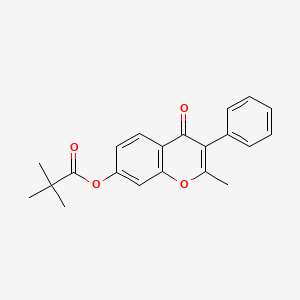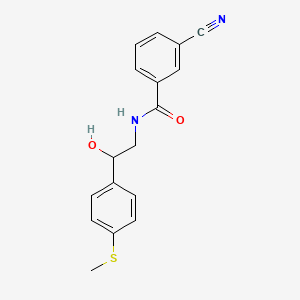![molecular formula C25H25N3O3S B2745730 2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide CAS No. 899962-38-0](/img/structure/B2745730.png)
2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups, including a benzofuro[3,2-d]pyrimidin-2-yl group, a sulfanyl group, and an acetamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzofuro[3,2-d]pyrimidin-2-yl group, for example, is a fused ring system that could contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar groups like the acetamide could influence its solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The chemical compound shares structural similarities with various pyrimidine derivatives, which have been explored for their unique chemical properties and potential applications in medicinal chemistry. For instance, studies have focused on the synthesis and crystal structure analysis of related compounds, revealing insights into their molecular configurations and interactions. The crystal structures of certain 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have been characterized, showing a folded conformation that influences their chemical behavior and potential reactivity (S. Subasri et al., 2017; S. Subasri et al., 2016). These studies provide a foundational understanding of how similar compounds might interact at the molecular level, which is crucial for their application in drug design and development.
Antimicrobial and Anticancer Potential
Research has also explored the antimicrobial and anticancer potential of pyrimidine derivatives. For example, compounds synthesized from pyrimidine have shown significant insecticidal and antibacterial activities, indicating their potential as bioactive agents (P. P. Deohate & Kalpana A. Palaspagar, 2020). Moreover, the development of thieno[2,3-d]pyrimidine antifolates as inhibitors for key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) highlights their promise in cancer therapy (A. Gangjee et al., 2008). These enzymes are critical for DNA synthesis and cell division, making their inhibitors valuable in the fight against cancer.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-15-11-12-17(13-16(15)2)26-21(29)14-32-25-27-22-19-9-5-6-10-20(19)31-23(22)24(30)28(25)18-7-3-4-8-18/h5-6,9-13,18H,3-4,7-8,14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCXKNZICJPFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

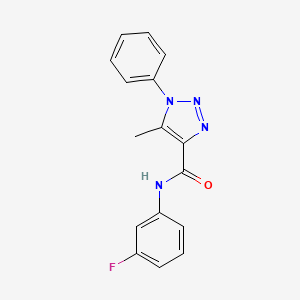
![4-[(3-methoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B2745649.png)
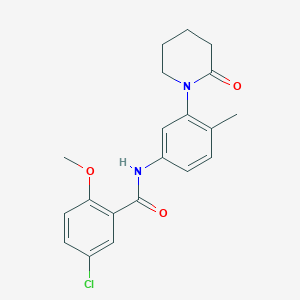
![N-Ethyl-N-[2-[(1-methylindazol-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2745652.png)
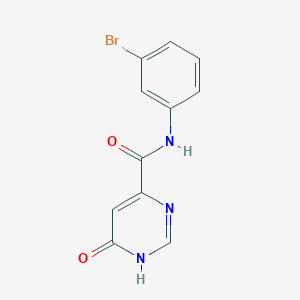
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2745655.png)
![5-[(2,4-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745658.png)
![1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate](/img/structure/B2745660.png)
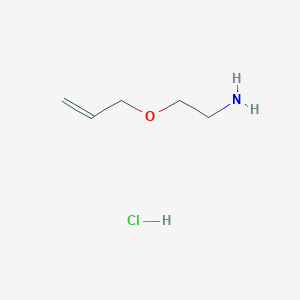
![3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride](/img/structure/B2745664.png)
